molecular formula C7H6ClFO B2893529 5-(Chloromethyl)-2-fluoro-phenol CAS No. 1261615-37-5

5-(Chloromethyl)-2-fluoro-phenol

Cat. No. B2893529
CAS RN: 1261615-37-5
M. Wt: 160.57
InChI Key: RPCGTYFYNHHXOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Chloromethylfurfural (CMF) has been reported in the literature. It is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid . A protocol has been developed for chemical processing of spent biomass to obtain CMF with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst .


Molecular Structure Analysis

The molecular structure of 5-Chloromethylfurfural (CMF) consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .


Chemical Reactions Analysis

5-Chloromethylfurfural (CMF) can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural . A new protocol has been developed for chemical processing of spent biomass to obtain CMF with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloromethylfurfural (CMF) indicate that it is a colourless liquid .

Scientific Research Applications

  • Antibacterial Compound Analysis : A study by Vidhya, Austine, & Arivazhagan (2020) examined 2-chloro-5-fluoro phenol (2C5FP), a compound structurally similar to 5-(Chloromethyl)-2-fluoro-phenol. They found that 2C5FP exhibited significant antibacterial activity against various strains, including E. coli and Staphylococcus aureus. The study combined experimental and theoretical methods, including molecular docking, to understand the compound's characteristics and its interaction with bacterial proteins.

  • Pharmacological Review : Chlorogenic Acid (CGA), structurally related to chloro- and fluoro- phenols, was reviewed by Naveed et al. (2018) for its wide range of biological and pharmacological effects. CGA, found in green coffee extracts and tea, has been identified to have antioxidant, antibacterial, hepatoprotective, and other therapeutic roles, indicating the potential of similar phenolic compounds in medical applications.

  • Chemical Analysis and Separation Techniques : A study by Landzettel et al. (1995) utilized 2-(9-anthrylethyl) chloroformate for the separation and detection of various phenols, including chloro- and fluoro-phenols. This demonstrates the compound's relevance in analytical chemistry, particularly in environmental monitoring and industrial applications.

  • Oxidative Stress and Antineoplastic Activity : 5-Fluorouracil (5-FU), a related compound, is widely used in cancer treatment. The study of its mechanisms, as discussed by Longley, Harkin, & Johnston (2003), offers insights into how 5-(Chloromethyl)-2-fluoro-phenol might interact at a biochemical level in oncological contexts.

  • Electrochemical Studies : The electrochemical reduction of triclosan, a phenol derivative, was investigated by Knust et al. (2010). This kind of study is important for understanding the environmental impact and degradation pathways of chloro- and fluoro-phenolic compounds.

Safety and Hazards

While specific safety and hazard information for 5-(Chloromethyl)-2-fluoro-phenol is not available, it’s worth noting that 5-Chloromethylfurfural (CMF) should be handled with caution. It can absorb through gloves and stain the skin a dark brown black color .

Future Directions

There has been a growing interest in the synthesis of 5-Chloromethylfurfural (CMF) as a novel building block of similar molecular structure to that of 5-(hydroxymethyl)furfural (HMF). CMF has some advantages, such as its production taking place at milder reaction conditions, a lower polarity that enables easier separation with the aid of organic media, and the presence of chlorine as a better leaving group in synthesis .

properties

IUPAC Name

5-(chloromethyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c8-4-5-1-2-6(9)7(10)3-5/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCGTYFYNHHXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-fluoro-phenol

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